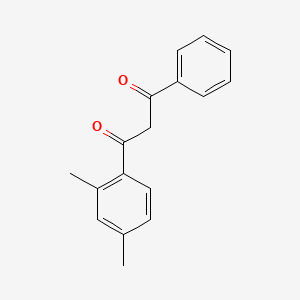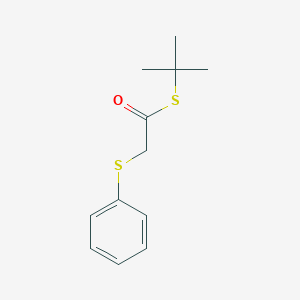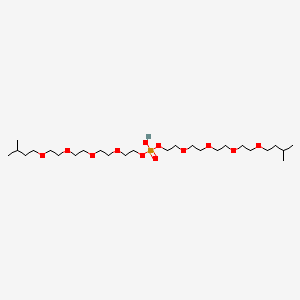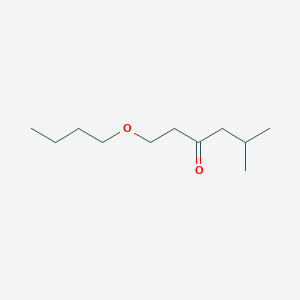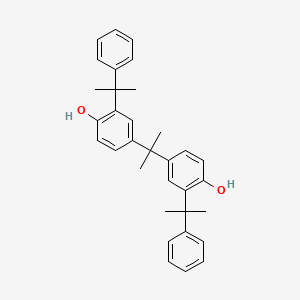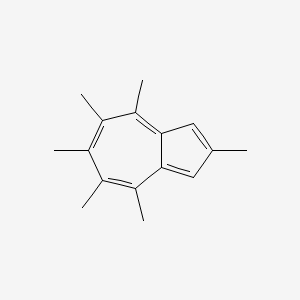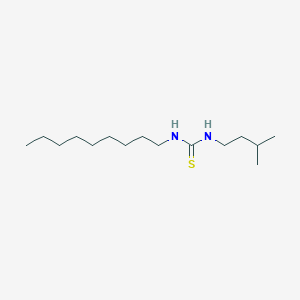
N-(3-Methylbutyl)-N'-nonylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutyl)-N’-nonylthiourea is an organic compound belonging to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)-N’-nonylthiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the reaction of 3-methylbutylamine with nonyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methylbutyl)-N’-nonylthiourea can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutyl)-N’-nonylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Methylbutyl)-N’-nonylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Methylbutyl)-N’-nonylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Known for its use in genetic research and as a reagent in organic synthesis.
N,N’-Dimethylthiourea: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
N,N’-Diethylthiourea: Employed in the rubber industry as a vulcanization accelerator.
Uniqueness
N-(3-Methylbutyl)-N’-nonylthiourea is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The presence of both 3-methylbutyl and nonyl groups provides a distinct chemical profile that can be tailored for specific applications.
Propriétés
Numéro CAS |
62552-24-3 |
|---|---|
Formule moléculaire |
C15H32N2S |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-3-nonylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-4-5-6-7-8-9-10-12-16-15(18)17-13-11-14(2)3/h14H,4-13H2,1-3H3,(H2,16,17,18) |
Clé InChI |
OONITJBDYMGHQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=S)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


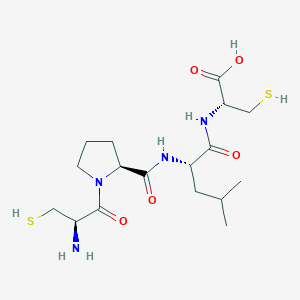
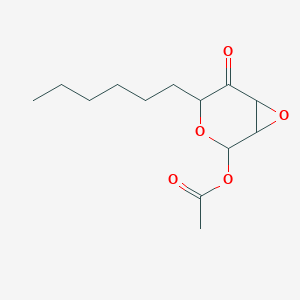
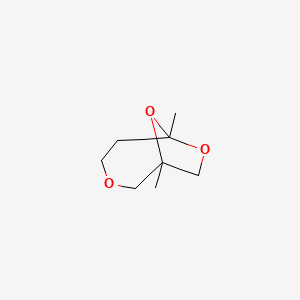
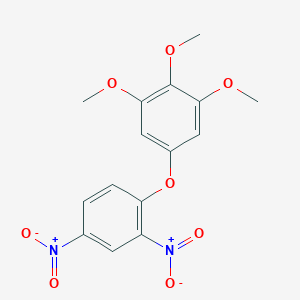
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
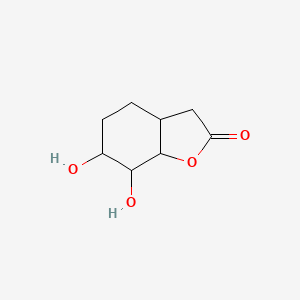
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
